Enadoline hydrochloride

Übersicht

Beschreibung

Enadolinhydrochlorid ist ein hochspezifischer κ-Opioidrezeptoragonist. Es wurde ursprünglich von Pfizer Inc. für seine potenziellen analgetischen Eigenschaften entwickelt. Aufgrund dosislimitierender Nebenwirkungen wie Dysphorie wurde die Entwicklung jedoch eingestellt . Enadolinhydrochlorid wurde hinsichtlich seines Potenzials zur Behandlung von Zuständen wie komatösen Kopfverletzungen oder Schlaganfällen untersucht, bei denen seine Nebenwirkungen möglicherweise weniger signifikant sind .

Herstellungsmethoden

Die Synthese von Enadolinhydrochlorid umfasst mehrere Schritte. Das Schlüsselintermediat, 1-[8-Methylamino-1-oxaspiro[4.5]dec-7-yl]pyrrolidin, wird aus 1,4-Cyclohexandion durch Kondensation, Spirocyclisierung, Reduktion und Epoxidierung hergestellt. Der Epoxyring wird dann mit Methylamin geöffnet, um ein Gemisch aus Aminoethanolen zu ergeben, gefolgt von Ringschluss und Spaltung. Dieses Intermediat wird dann mit 4-Benzofuransäure in Gegenwart eines Kupplungsmittels wie CDI acyliert, um Enadolin zu bilden .

Vorbereitungsmethoden

The synthesis of enadoline hydrochloride involves several steps. The key intermediate, 1-[8-methylamino-1-oxaspiro[4.5]dec-7-yl]pyrrolidine, is prepared from 1,4-cyclohexadione through condensation, spirocyclization, reduction, and epoxidation. The epoxy ring is then opened with methylamine to give a mixture of aminoethanols, followed by ring closure and cleavage. This intermediate is then acylated with 4-benzofuranacetic acid in the presence of a coupling agent like CDI to form enadoline .

Analyse Chemischer Reaktionen

Enadolinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Enadolin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann unter Verwendung gängiger Reduktionsmittel reduziert werden, was zur Bildung reduzierter Derivate führt.

Wissenschaftliche Forschungsanwendungen

Enadolinhydrochlorid wurde umfassend auf seine wissenschaftlichen Forschungsanwendungen untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Enadolinhydrochlorid wird als Referenzverbindung in Studien verwendet, die sich mit κ-Opioidrezeptoren befassen.

Biologie: Es wird verwendet, um die Auswirkungen der Aktivierung von κ-Opioidrezeptoren auf verschiedene biologische Prozesse zu untersuchen.

Wirkmechanismus

Enadolinhydrochlorid entfaltet seine Wirkung, indem es selektiv an κ-Opioidrezeptoren bindet und diese aktiviert. Diese Aktivierung führt zu einer Kaskade intrazellulärer Ereignisse, die zur Modulation der Schmerzempfindung, Sedierung und anderer physiologischer Reaktionen führen. Zu den beteiligten molekularen Zielstrukturen gehören die κ-Opioidrezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die die Adenylatcyclase-Aktivität hemmen, was zu einem verringerten cAMP-Spiegel und anschließenden physiologischen Effekten führt .

Wissenschaftliche Forschungsanwendungen

Pain Management

Enadoline has shown significant potential in managing pain, particularly postoperative and neuropathic pain.

- Antihyperalgesic and Antiallodynic Effects : A study demonstrated that enadoline effectively blocked the development of thermal hyperalgesia and allodynia in a rat model of surgical pain. Administered before surgery, it provided long-lasting relief with minimal side effects compared to morphine, which is known for respiratory depression .

- Mechanism of Action : The compound's action is attributed to its selective activation of kappa-opioid receptors, which mediates potent anti-nociceptive effects without the abuse potential associated with mu-opioid agonists .

- Comparative Studies : In comparative studies with other opioids, enadoline exhibited a favorable profile by not inducing significant respiratory depression while maintaining analgesic efficacy .

Substance Abuse Treatment

Enadoline's role in treating substance abuse disorders is another promising area of research.

- Reduction of Cocaine Self-Administration : Research indicated that enadoline reduced cocaine self-administration in animal models. This effect was observed at doses that also produced some undesirable side effects, suggesting a complex interaction between kappa agonism and substance use behaviors .

- Psychotomimetic Effects : While enadoline has therapeutic potential, it also produces side effects such as sedation and visual distortions at higher doses. Understanding these effects is crucial for developing safe therapeutic protocols for individuals with polysubstance abuse histories .

Neuroprotection

Enadoline has been investigated for its neuroprotective properties in various models of cerebral ischemia.

- Neuroprotective Efficacy : Studies have shown that enadoline can provide neuroprotection in rat models of focal cerebral ischemia. Its administration resulted in improved outcomes following ischemic events, indicating its potential as a therapeutic agent for neurodegenerative conditions .

- Electroencephalographic Studies : Electroencephalographic analysis revealed that enadoline modulates brain activity in a dose-dependent manner, suggesting its influence on neural circuits involved in pain and neuroprotection .

Data Summary

The following table summarizes key findings from various studies on enadoline:

Case Study 1: Postoperative Pain Management

In a controlled study involving postoperative rats, enadoline was administered prior to surgical incision. Results showed significant reductions in both thermal hyperalgesia and allodynia lasting over 24 hours post-surgery. This contrasted sharply with morphine's limited efficacy against allodynia .

Case Study 2: Substance Abuse Treatment

A pilot study involving volunteers with polysubstance abuse histories assessed the effects of enadoline compared to traditional opioids. While enadoline decreased cravings for cocaine, it also induced notable side effects such as confusion and dizziness at higher doses, raising questions about its safety profile for clinical use .

Case Study 3: Neuroprotection

In a model of focal cerebral ischemia, rats treated with enadoline exhibited significantly improved recovery metrics compared to control groups. This suggests potential applications for treating stroke or traumatic brain injury .

Wirkmechanismus

Enadoline hydrochloride exerts its effects by selectively binding to and activating κ-opioid receptors. This activation leads to a cascade of intracellular events that result in the modulation of pain perception, sedation, and other physiological responses. The molecular targets involved include the κ-opioid receptors, which are G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

Enadolinhydrochlorid wird mit anderen κ-Opioidrezeptoragonisten wie Butorphanol und Hydromorphon verglichen. Während Butorphanol ein gemischter μ/κ-Agonist und Hydromorphon ein μ-Agonist ist, ist Enadolinhydrochlorid hochspezifisch für κ-Opioidrezeptoren. Diese Selektivität macht Enadolin einzigartig in seiner Fähigkeit, spezifische, durch κ-Opioidrezeptoren vermittelte Wirkungen hervorzurufen, ohne signifikante Aktivierung von μ-Opioidrezeptoren . Andere ähnliche Verbindungen sind U-69,593, U-50,488 und U-77891, die ebenfalls als κ-Opioidrezeptoragonisten wirken .

Biologische Aktivität

Enadoline hydrochloride, a highly selective κ-opioid receptor agonist, has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of enadoline through various studies, highlighting its effects, mechanisms, and implications in pain management and neuroprotection.

Overview of this compound

- Chemical Structure : Enadoline (CI-977) is characterized by the molecular formula and a molar mass of 396.53 g/mol.

- Mechanism of Action : It primarily acts on the kappa opioid receptors (KOR), which are involved in modulating pain, mood, and stress responses.

Effects on Sedation and Psychological Responses

In a study comparing enadoline to other opioids like butorphanol and hydromorphone, it was found that enadoline significantly increased sedation, confusion, dizziness, and produced visual distortions along with feelings of depersonalization. The highest doses (160 µg/70 kg) were associated with psychotomimetic effects, indicating a potential for adverse psychological outcomes at elevated doses .

Pain Management Efficacy

Enadoline has shown promise in reducing hyperalgesia across various pain models:

- Postoperative Pain : Demonstrated efficacy in alleviating pain following surgical procedures.

- Inflammatory Pain : Effective in models simulating inflammatory conditions.

- Neuropathic Pain : Exhibited significant analgesic properties in neuropathic pain models .

Neuroprotective Properties

Research has indicated that enadoline may offer neuroprotective benefits. A study conducted on rat models of focal cerebral ischemia revealed that enadoline could mitigate neuronal damage during acute ischemic events. This suggests potential applications in treating conditions like stroke or traumatic brain injury .

Safety Profile and Adverse Effects

While enadoline's analgesic properties are notable, its safety profile raises concerns:

- Psychotropic Effects : High doses can lead to dysphoria and other psychotropic effects, which limit its clinical utility as a standard analgesic .

- Cardiovascular Risks : Some studies have reported cardiovascular effects associated with kappa agonists, including instances of nonsustained ventricular tachycardia in clinical trials .

Comparative Analysis with Other Opioids

The following table summarizes the key pharmacological differences between enadoline and other opioid agonists:

| Compound | Type | Potency (relative to morphine) | Major Effects | Side Effects |

|---|---|---|---|---|

| Enadoline | Kappa Agonist | 25 times more potent | Analgesia, sedation, visual distortions | Dysphoria, psychosis |

| Butorphanol | Mixed Agonist | 5 times more potent | Analgesia similar to mu agonists | Sedation |

| Hydromorphone | Mu Agonist | 7 times more potent | Euphoria, respiratory depression | Respiratory depression |

Case Studies

- Clinical Trials : In a double-blind placebo-controlled trial assessing safety, subjects receiving enadoline reported significant sedation but also experienced adverse psychological effects. This highlights the need for careful dose management when considering enadoline for therapeutic use .

- Animal Studies : Various animal studies have demonstrated enadoline's ability to reduce pain responses effectively while also noting the potential for adverse effects such as increased anxiety-like behaviors at higher doses .

Eigenschaften

CAS-Nummer |

124439-07-2 |

|---|---|

Molekularformel |

C24H33ClN2O3 |

Molekulargewicht |

433.0 g/mol |

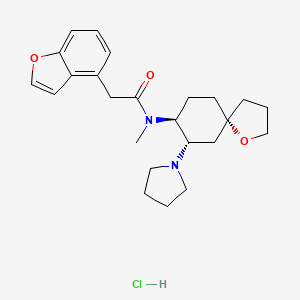

IUPAC-Name |

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C24H32N2O3.ClH/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26;/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3;1H/t20-,21-,24-;/m0./s1 |

InChI-Schlüssel |

ZVVAINSYJGRDTR-TYLGTTGKSA-N |

SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

Isomerische SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

Kanonische SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.